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Compound of Interest

Compound Name: SB-222200

Cat. No.: B1680810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SB-222200 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3)

receptor. Its ability to penetrate the central nervous system and its oral bioavailability have

made it a valuable tool for investigating the physiological and pathophysiological roles of the

NK-3 receptor. This technical guide provides a comprehensive overview of the pharmacokinetic

profile of SB-222200, including its absorption, distribution, metabolism, and excretion (ADME),

supported by detailed experimental protocols and a visualization of its primary signaling

pathway.

Pharmacodynamic and In Vitro Activity
SB-222200 exhibits high affinity and selectivity for the human NK-3 receptor. The following

table summarizes its in vitro activity from radioligand binding and functional assays.
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Parameter Species Cell Line Value Reference

Ki (hNK-3R) Human CHO 4.4 nM
[Sarau et al.,

2000]

IC50 (hNK-3R,

Ca2+

mobilization)

Human HEK 293 18.4 nM
[Sarau et al.,

2000]

Ki (hNK-1R) Human --- >100,000 nM
[Sarau et al.,

2000]

Ki (hNK-2R) Human --- 250 nM
[Sarau et al.,

2000]

Ki (mNK-3R) Murine HEK 293 174 nM
[Sarau et al.,

2000]

IC50 (mNK-3R,

Ca2+

mobilization)

Murine HEK 293 265 nM
[Sarau et al.,

2000]

Pharmacokinetic Profile
The pharmacokinetic properties of SB-222200 have been primarily characterized in rats and

mice. The compound demonstrates good oral bioavailability and penetrates the blood-brain

barrier.

In Vivo Pharmacokinetics in Rats
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Parameter Route Dose Vehicle Value Reference

Bioavailability

(F)
Oral 10 mg/kg

50% PEG-

400, 49.5%

water, 0.5%

carboxymeth

ylcellulose

46%
[Sarau et al.,

2000]

Cmax Oral 10 mg/kg

50% PEG-

400, 49.5%

water, 0.5%

carboxymeth

ylcellulose

427 ± 232

ng/mL

[Sarau et al.,

2000]

Tmax Oral 10 mg/kg

50% PEG-

400, 49.5%

water, 0.5%

carboxymeth

ylcellulose

~4 hours
[Sarau et al.,

2000]

t1/2 Intravenous 2.5 mg/kg --- ~2 hours
[Sarau et al.,

2000]

Clearance

(CL)
Intravenous 2.5 mg/kg --- 56 mL/min/kg

[Sarau et al.,

2000]

Volume of

Distribution

(Vd)

Intravenous 2.5 mg/kg --- 3-5 L/kg
[Sarau et al.,

2000]

Brain

Concentratio

n

IV Infusion (1

mg/kg/h for

6h)

--- ---
504 ± 103

ng/g

[Sarau et al.,

2000]

Plasma

Concentratio

n (at 6h)

IV Infusion (1

mg/kg/h for

6h)

--- ---
280 ± 32

ng/mL

[Sarau et al.,

2000]

In Vivo Pharmacokinetics in Mice
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Parameter Route Dose Vehicle Value Reference

ED50 (vs. i.p.

senktide)
Oral ~5 mg/kg

PEG-400/1%

methylcellulo

se

---
[Sarau et al.,

2000]

Brain

Concentratio

n (at 30 min)

Oral 5 mg/kg

PEG-

400/carboxy

methylcellulo

se

122.4 ± 17.8

ng/g

[Sarau et al.,

2000]

Plasma

Concentratio

n (at 30 min)

Oral 5 mg/kg

PEG-

400/carboxy

methylcellulo

se

~100 ng/mL
[Sarau et al.,

2000]

Metabolism and Excretion
The metabolism of SB-222200, a quinoline carboxamide derivative, is anticipated to be

primarily mediated by hepatic cytochrome P450 (CYP) enzymes. While specific metabolites

and excretion pathways for SB-222200 have not been extensively detailed in publicly available

literature, studies on similar quinoline carboxamide structures suggest that metabolism likely

involves oxidation and other phase I reactions. The high plasma clearance observed in rats

suggests efficient metabolic breakdown. Further studies are required to fully characterize the

metabolic profile and the primary routes of excretion (renal vs. biliary) for SB-222200 and its

metabolites.

Experimental Protocols
Animals

Rats: Male Sprague-Dawley rats.

Mice: Male BALB/c mice.

Pharmacokinetic Study in Rats (Oral and Intravenous)
Housing and Preparation: Rats were housed under standard laboratory conditions and

fasted overnight before oral administration. For intravenous studies, rats were prepared with
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indwelling cannulas in the femoral artery for blood sampling.

Dosing:

Oral: SB-222200 was administered by oral gavage at a dose of 10 mg/kg. The vehicle

used was a solution of 50% PEG-400, 49.5% water, and 0.5% carboxymethylcellulose.

Intravenous: A solution of SB-222200 was infused intravenously at a dose of 2.5 mg/kg to

determine systemic plasma clearance.

Blood Sampling: Blood samples were collected from the femoral artery at various time points

over 24 hours post-dosing.

Sample Processing: Plasma was separated by centrifugation and stored at -30°C until

analysis.

Brain Penetration Study in Rats
Dosing: SB-222200 was administered to rats via intravenous infusion at a rate of 1 mg/kg/h

for 6 hours to approach steady-state conditions.

Sample Collection: Blood samples were collected at 30-minute intervals during the final 2

hours of the infusion. Immediately after the infusion, animals were euthanized, and the entire

brain was removed.

Sample Processing: Brain tissue was homogenized in saline. Both plasma and brain

homogenate samples were stored at -30°C until analysis.

Pharmacodynamic and Pharmacokinetic Study in Mice
Dosing: Male BALB/c mice were pretreated with SB-222200 administered orally at a dose of

5 mg/kg in a PEG-400/carboxymethylcellulose suspension.

Challenge: At various times after SB-222200 administration, mice were challenged with the

NK-3 receptor agonist senktide (1.0 mg/kg, s.c.), and behavioral responses (e.g., head

twitches) were recorded.
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Sample Collection: At the time of behavioral assessment, blood and brain samples were

collected for the determination of SB-222200 concentrations.

Analytical Methodology
Rat Plasma (Oral Study): An HPLC/UV analytical method was used. This involved reversed-

phase chromatography on an octadecylsilica column with UV detection at 333 nm.

Rat and Mouse Plasma and Brain Homogenate: Quantitative analysis was performed using

liquid chromatography with triple quadrupole mass spectrometric detection (LC/MS/MS) for

higher sensitivity and specificity.

Signaling Pathway and Experimental Workflow
NK-3 Receptor Signaling Pathway
SB-222200 acts as an antagonist at the NK-3 receptor, which is a G-protein coupled receptor

(GPCR). The binding of the endogenous ligand, Neurokinin B (NKB), to the NK-3 receptor

primarily activates the Gq alpha subunit. This initiates a signaling cascade involving

phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the

endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG

activates protein kinase C (PKC). SB-222200 competitively blocks the binding of NKB, thereby

inhibiting this downstream signaling.
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Click to download full resolution via product page

Caption: NK-3 Receptor Signaling Pathway Antagonized by SB-222200.

Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for the pharmacokinetic analysis of SB-
222200 in a preclinical setting.
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Caption: Preclinical Pharmacokinetic Workflow for SB-222200.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1680810?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680810?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Pharmacokinetic Profile of SB-222200: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680810#pharmacokinetic-profile-of-sb-222200]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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